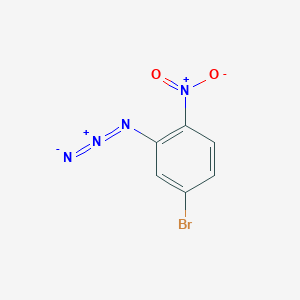

2-Azido-4-bromo-1-nitrobenzene

Description

Significance of Aryl Azides in Modern Synthesis

Aryl azides, organic compounds containing the azido (B1232118) (−N₃) functional group attached to an aromatic ring, are of growing importance in modern organic synthesis. baseclick.eu Though some azides can be explosive, their unique reactivity makes them valuable intermediates. at.ua The azide (B81097) group is relatively stable and can be introduced into molecules with ease, often serving as a protected form of an amine. baseclick.eunottingham.ac.uk

The significance of aryl azides stems from their diverse reactivity. They can participate in a variety of chemical reactions, including:

Cycloadditions: Azides readily undergo [3+2] cycloaddition reactions with alkynes to form stable triazole rings, a cornerstone of "click chemistry". mdpi.com This reaction is highly efficient and specific, finding widespread use in bioconjugation, drug discovery, and materials science. baseclick.eu

Reduction to Amines: The azide group can be easily reduced to a primary amine, a fundamental functional group in many biologically active molecules and pharmaceutical compounds. nih.gov

Nitrene Formation: Upon thermolysis or photolysis, aryl azides can extrude nitrogen gas (N₂) to generate highly reactive nitrene intermediates. These nitrenes can then undergo various insertion or rearrangement reactions, enabling the synthesis of complex nitrogen-containing heterocycles. baseclick.eu

The versatility of the azide functional group has led to its use in a wide range of applications, from the synthesis of pharmaceuticals to the development of photoaffinity labels and cross-linkers for polymers. at.ua

Importance of Halogenated and Nitro-Substituted Aromatics as Synthetic Intermediates

Halogenated and nitro-substituted aromatic compounds are fundamental building blocks in organic synthesis. derpharmachemica.commultichemexports.com The presence of halogen (e.g., bromine, chlorine, iodine) and nitro (−NO₂) groups on an aromatic ring significantly influences its reactivity and provides handles for further functionalization.

Halogenated aromatic compounds are precursors for a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. derpharmachemica.commultichemexports.com These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. The reactivity of the halogenated site often depends on the specific halogen, with iodine being more reactive than bromine, which is in turn more reactive than chlorine. This differential reactivity can be exploited for selective, sequential transformations.

Nitro-substituted aromatic compounds are also highly versatile. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. multichemexports.com Furthermore, the nitro group can be readily reduced to an amino group, which is a key functional group in a vast array of dyes, pharmaceuticals, and agrochemicals. multichemexports.com The reduction of nitroaromatics is a critical step in the synthesis of many important industrial chemicals. researchgate.net

The combination of both halogen and nitro substituents on an aromatic ring, as seen in 2-Azido-4-bromo-1-nitrobenzene (B6189096), creates a powerful synthetic intermediate with multiple, distinct reactive sites that can be addressed selectively.

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Multifunctional aromatic compounds, those bearing several different functional groups, are at the forefront of much contemporary chemical research. mdpi.com The ability to incorporate multiple reactive centers into a single molecule opens up new avenues for the design and synthesis of novel materials and complex molecular architectures. numberanalytics.com

Current research trajectories in this area are focused on several key themes:

Development of Novel Synthetic Methodologies: Chemists are continually seeking new and more efficient ways to synthesize complex aromatic compounds with precisely controlled substitution patterns. numberanalytics.com This includes the development of new catalysts and reaction conditions that allow for selective functionalization of specific sites on a multifunctional ring.

Design of Functional Materials: Multifunctional aromatic compounds are being explored as building blocks for a wide range of advanced materials. researchgate.net For example, they are used in the construction of metal-organic frameworks (MOFs) and porous aromatic frameworks (PAFs), which have applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net

Applications in Medicinal Chemistry and Chemical Biology: The structural diversity offered by multifunctional aromatics makes them valuable scaffolds for the development of new therapeutic agents. Researchers are designing and synthesizing molecules with tailored biological activities by strategically combining different functional groups.

Sustainable Chemistry: A growing emphasis is being placed on developing environmentally friendly methods for the synthesis and application of aromatic compounds. numberanalytics.com This includes the use of renewable starting materials and the design of catalytic processes that minimize waste.

The study of multifunctional aromatic compounds like this compound is central to these research efforts, providing the fundamental building blocks and synthetic strategies needed to create the next generation of advanced materials and technologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-4-bromo-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4O2/c7-4-1-2-6(11(12)13)5(3-4)9-10-8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDFJFUOWQWDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N=[N+]=[N-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity of the Azido Moiety in 2 Azido 4 Bromo 1 Nitrobenzene

Thermal and Photochemical Transformations of Aromatic Azides

Aromatic azides, such as 2-Azido-4-bromo-1-nitrobenzene (B6189096), can be induced to decompose through the application of heat or light. This decomposition process leads to the extrusion of a molecule of nitrogen gas and the formation of a highly reactive intermediate known as an aryl nitrene.

The thermal or photolytic decomposition of aryl azides results in the formation of aryl nitrenes, which are electron-deficient species with a monovalent nitrogen atom. researchgate.net These nitrenes are highly reactive and can undergo a variety of subsequent reactions, including insertion into C-H bonds, dimerization to form azo compounds, and reactions with nucleophiles. researchgate.net The specific reaction pathway taken by the nitrene generated from this compound will be influenced by the reaction conditions and the presence of other reactive species. For instance, in the presence of nucleophiles like alcohols or amines, the nitrene can be trapped to form the corresponding addition products. researchgate.net

The generation of nitrenes from aryl azides can be triggered by low-energy photoexcitation, leading to the decomposition of the azide (B81097) into a singlet nitrene. researchgate.net This reactive intermediate can then participate in various transformations.

Reductive cyclization of related nitroaromatic compounds, though not strictly a nitrene-based transformation, also highlights the propensity of ortho-substituted nitroarenes to form cyclic products. scispace.comresearchgate.net For instance, the reductive cyclization of 2-nitrodiphenylamines can yield phenazines. scispace.comresearchgate.net These examples underscore the potential for intramolecular reactions in systems containing a reactive nitrogen functionality ortho to another group on an aromatic ring.

[3+2] Cycloaddition Reactions (Huisgen Cycloaddition)

The azide functional group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions, famously known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.org This reaction involves the combination of an azide with a dipolarophile, typically an alkyne or an alkene, to form a five-membered heterocyclic ring. wikipedia.orgunibo.it In the case of this compound, the electron-withdrawing nitro group can influence the reactivity of the azide in these cycloadditions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, yielding exclusively 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govrsc.org This reaction, often referred to as a "click" reaction, is known for its reliability, broad substrate scope, and tolerance to a wide range of functional groups. nih.govrsc.org The reaction proceeds under mild conditions, often at room temperature, and can be catalyzed by various copper(I) sources. acs.orgcsic.es

The versatility of CuAAC allows for the reaction of azides with a diverse array of terminal alkynes, including aliphatic and aromatic alkynes. csic.es While aliphatic alkynes are generally less reactive than their aromatic counterparts, the reaction can still proceed to completion, albeit at a slower rate. csic.es The presence of substituents on the alkyne can also influence the reaction rate. For example, sterically hindered alkynes, such as those with ortho-substituents, can still react efficiently. csic.es

| Alkyne Type | General Reactivity in CuAAC | Example |

| Terminal Aromatic Alkynes | Generally high reactivity, often leading to rapid and complete conversion. | Phenylacetylene |

| Terminal Aliphatic Alkynes | Less reactive than aromatic alkynes, may require longer reaction times or slightly elevated temperatures for full conversion. csic.es | Hex-1-yne |

| Internal Alkynes | Much slower reaction rates compared to terminal alkynes. acs.org | Diphenylacetylene |

| Functionalized Alkynes | Can react efficiently, demonstrating the functional group tolerance of the reaction. | 2-Ethynylpyridine |

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful, catalyst-free alternative to CuAAC. rsc.orgnih.govresearchgate.net This reaction utilizes strained cycloalkynes, such as dibenzocyclooctynes (DIBO), which react rapidly with azides without the need for a metal catalyst. nih.govnih.gov The high reactivity is driven by the release of ring strain in the cycloalkyne upon cycloaddition. raineslab.com

SPAAC is particularly valuable for applications in biological systems where the cytotoxicity of copper catalysts is a concern. researchgate.net The reaction is highly efficient and can be used to label a variety of biomolecules containing either an azide or a cycloalkyne handle. nih.govnih.gov The rate of SPAAC can be further enhanced by modifying the structure of the cycloalkyne. nih.govraineslab.com

While the Huisgen cycloaddition can be slow under thermal conditions, it can proceed without a catalyst, particularly when using electron-deficient dipolarophiles. wikipedia.orgbeilstein-journals.org The reaction between an azide and an alkyne at elevated temperatures typically yields a mixture of 1,4- and 1,5-regioisomers of the triazole product. wikipedia.orgnih.govbeilstein-journals.org

Uncatalyzed cycloadditions can also occur with other types of dipolarophiles. For instance, intramolecular 1,3-dipolar cycloadditions between an azide and an alkyne tethered within the same molecule can be an effective strategy for the synthesis of fused heterocyclic systems. nih.govlookchem.com The feasibility of uncatalyzed cycloadditions of this compound would depend on the nature of the dipolarophile and the reaction conditions. Theoretical studies suggest that uncatalyzed cycloadditions of azides with certain double bonds are possible, though they may require drastic conditions. mdpi.com

Reduction Reactions to Amino Derivatives

The conversion of the azido (B1232118) group to a primary amine is a fundamental transformation in organic synthesis, as amines are crucial building blocks for pharmaceuticals, agrochemicals, and materials. In the case of this compound, this reduction can be achieved through several methods, with the potential for chemoselectivity between the azido and nitro groups.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed and efficient method for the reduction of azides to their corresponding primary amines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) itself, or a transfer hydrogenation reagent like ammonium (B1175870) formate, hydrazine (B178648) hydrate, or sodium borohydride. rsc.orgwhiterose.ac.ukresearchgate.netias.ac.in

For this compound, catalytic hydrogenation can be tailored to achieve different outcomes. Milder conditions are generally required to selectively reduce the azido group to an amine, yielding 4-bromo-2-nitroaniline (B116644), while leaving the nitro group intact. More forceful conditions can lead to the reduction of both the azido and the nitro group, resulting in the formation of 4-bromo-1,2-diaminobenzene. researchgate.net The choice of catalyst, solvent, temperature, and hydrogen source are all critical parameters in controlling the selectivity of the reaction. For instance, the use of Pd/C with hydrogen gas at atmospheric pressure is a common method for the chemoselective reduction of aryl azides in the presence of other reducible functional groups. chemicalbook.comresearchgate.net

Table 1: Typical Conditions for Catalytic Hydrogenation of Aryl Azides

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Typical Yield (%) |

| 10% Pd/C | H₂ | Methanol, Ethanol, Ethyl acetate | Room Temperature | 1 atm | >95 |

| PtO₂ | H₂ | Ethanol | Room Temperature | 1 atm | >90 |

| Raney Ni | H₂ | Ethanol | Room Temperature - 50 | 1 - 50 atm | Variable |

| Pd/C | Ammonium Formate | Methanol | Reflux | Atmospheric | >90 |

| Pd/C | Hydrazine Hydrate | Ethanol | Room Temperature | Atmospheric | >95 |

| BINAP-PdCl₂ | Sodium Borohydride | Water | Room Temperature | Atmospheric | >95 ias.ac.in |

This table presents generalized conditions for the catalytic hydrogenation of aryl azides. Specific conditions for this compound may vary.

Chemical Reduction Strategies (e.g., Staudinger Reduction)

The Staudinger reduction offers a mild and highly selective alternative to catalytic hydrogenation for the conversion of azides to amines. thieme-connect.comysu.amorganic-chemistry.org This two-step reaction involves the treatment of the azide with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. thieme-connect.comysu.amorganic-chemistry.org

The reaction is renowned for its exceptional chemoselectivity, tolerating a wide variety of other functional groups that might be sensitive to catalytic hydrogenation conditions. In the context of this compound, the Staudinger reduction would be expected to selectively reduce the azido group to an amine, affording 4-bromo-2-nitroaniline, without affecting the nitro or bromo substituents. mdpi.com The reaction is typically carried out in an organic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, and the hydrolysis step is often performed by simply adding water to the reaction mixture. sigmaaldrich.cnalfa-chemistry.com

Staudinger Reaction and Ligation Derivatives

The Staudinger reaction is not only a method for the reduction of azides but also a gateway to the formation of iminophosphoranes, which are valuable synthetic intermediates themselves. These can be further elaborated through what is known as the Staudinger ligation. ysu.amsigmaaldrich.cn

Formation of Iminophosphoranes

The initial step of the Staudinger reaction is the nucleophilic attack of a phosphine, such as triphenylphosphine, on the terminal nitrogen atom of the azide. This addition reaction leads to the formation of a phosphazide (B1677712) intermediate, which is generally unstable and readily loses a molecule of dinitrogen (N₂) through a four-membered cyclic transition state to yield a stable iminophosphorane (also known as an aza-ylide). thieme-connect.comorganic-chemistry.orgalfa-chemistry.com

In the case of this compound, the reaction with triphenylphosphine would produce N-(4-bromo-2-nitrophenyl)triphenyliminophosphorane. This iminophosphorane is a key intermediate that can either be hydrolyzed to the corresponding amine (Staudinger reduction) or be trapped by an electrophile in an aza-Wittig reaction. The rate of iminophosphorane formation can be influenced by the electronic nature of the substituents on both the azide and the phosphine. ysu.am

Intramolecular Variants and Scope in Organic Synthesis

The Staudinger ligation is a powerful modification of the classical Staudinger reaction that has found significant application in chemical biology and organic synthesis. ysu.amsigmaaldrich.cn A particularly useful variant is the intramolecular Staudinger reaction, which is often employed for the synthesis of nitrogen-containing heterocyclic compounds. This strategy typically involves a molecule containing both an azide and a suitable electrophilic trap, such as an ester or a ketone.

For a derivative of this compound to undergo an intramolecular Staudinger ligation, an appropriate electrophilic group would need to be present in a suitable position on the molecule to allow for cyclization. For example, if an ester group were positioned ortho to the iminophosphorane, an intramolecular reaction could lead to the formation of a cyclic amide after hydrolysis. This approach provides a mild and efficient route to various heterocyclic scaffolds. nih.gov

Aza-Wittig Reactions and Derived Products

The iminophosphoranes generated from the Staudinger reaction of azides are key reactants in the aza-Wittig reaction. Current time information in Bangalore, IN.wikipedia.org This reaction is analogous to the well-known Wittig reaction and provides a powerful method for the formation of carbon-nitrogen double bonds (imines). The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound, such as an aldehyde or a ketone. Current time information in Bangalore, IN.wikipedia.org

The iminophosphorane derived from this compound, N-(4-bromo-2-nitrophenyl)triphenyliminophosphorane, can react with various aldehydes and ketones to produce the corresponding N-(4-bromo-2-nitrophenyl)imines. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate, which then fragments to give the imine and triphenylphosphine oxide. Current time information in Bangalore, IN.wikipedia.org

A particularly valuable application of this chemistry is the intramolecular aza-Wittig reaction for the synthesis of N-heterocycles. mdpi.comtandfonline.com For instance, a derivative of this compound containing a carbonyl group at a suitable position could undergo an intramolecular Staudinger/aza-Wittig sequence. This involves the in situ formation of the iminophosphorane followed by its intramolecular reaction with the carbonyl group to form a cyclic imine, which can be a precursor to various heterocyclic systems like quinolines. mdpi.comfigshare.combeilstein-journals.org

Table 2: Common Electrophiles Used in Aza-Wittig Reactions and Their Products

| Electrophile | Product |

| Aldehyde (R-CHO) | Imine (R-CH=N-Ar) |

| Ketone (R₂C=O) | Imine (R₂C=N-Ar) |

| Isocyanate (R-N=C=O) | Carbodiimide (R-N=C=N-Ar) |

| Carbon Dioxide (CO₂) | Isocyanate (Ar-N=C=O) |

| Carbon Disulfide (CS₂) | Isothiocyanate (Ar-N=C=S) |

This table illustrates the general outcomes of aza-Wittig reactions with various electrophiles. "Ar" represents the 4-bromo-2-nitrophenyl group.

Reactivity of the Bromo Substituent in 2 Azido 4 Bromo 1 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-azido-4-bromo-1-nitrobenzene (B6189096), where a nucleophile displaces the bromide leaving group. wikipedia.org This reaction does not follow the SN1 or SN2 mechanisms common in aliphatic chemistry; instead, it proceeds via a distinct addition-elimination pathway. youtube.commasterorganicchemistry.com

The feasibility of the SNAr reaction on the benzene (B151609) ring of this compound is critically dependent on the presence of the strongly electron-withdrawing nitro (NO₂) group. youtube.com Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. wikipedia.org However, the nitro group, positioned ortho to the azide (B81097) and meta to the bromine, deactivates the ring towards electrophilic attack but strongly activates it towards nucleophilic attack. stackexchange.commdpi.com

This activation occurs because the nitro group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining addition step of the nucleophile to the ring. masterorganicchemistry.comyoutube.comnih.gov The negative charge of the intermediate can be delocalized through resonance onto the oxygen atoms of the nitro group, which is a highly stabilizing feature. masterorganicchemistry.comstackexchange.com The presence of multiple electron-withdrawing groups further enhances the rate of reaction. masterorganicchemistry.com

| Substituent | Position Relative to Leaving Group | Effect on Reactivity | Reason |

| Nitro (NO₂) | Ortho, Para | Strong Activation | Stabilizes the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.comstackexchange.com |

| Nitro (NO₂) | Meta | Weak Activation | Inductive electron withdrawal provides some stabilization, but resonance stabilization is not possible. masterorganicchemistry.comstackexchange.com |

| Azido (B1232118) (N₃) | Ortho | Moderate Activation | Acts as an electron-withdrawing group, contributing to the stabilization of the reaction intermediate. |

The SNAr reaction is highly regioselective. Nucleophilic attack occurs at the carbon atom bearing the leaving group, in this case, the bromine atom. mdpi.com The stability of the leaving group as an anion is a crucial factor in the elimination step. Bromide (Br⁻) is an effective leaving group, facilitating the re-aromatization of the ring to form the final product.

While typically in other substitution reactions iodide is the best leaving group among halogens, in SNAr reactions the trend can be different. The rate-determining step is usually the initial nucleophilic attack. stackexchange.com Therefore, the electronegativity of the halogen, which polarizes the carbon-halogen bond and makes the carbon more electrophilic and susceptible to attack, plays a more significant role. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.orgnih.gov This reaction is widely used to form biaryl compounds. libretexts.org In the context of this compound, the bromo substituent acts as the organohalide partner.

The catalytic cycle generally involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the nitrobenzene (B124822) derivative. libretexts.org

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The electron-deficient nature of the this compound ring can facilitate the initial oxidative addition step. A variety of boronic acids can be used, allowing for the synthesis of a diverse range of substituted biaryl compounds. mdpi.com

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination steps. nih.gov |

| Ligand | PPh₃, SPhos, XPhos, RuPhos | Stabilizes the palladium catalyst and influences its reactivity. mdpi.com |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron reagent for transmetalation. organic-chemistry.org |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and catalyst. |

The Sonogashira coupling reaction is used to form a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.org For this compound, this reaction allows for the introduction of an alkynyl group at the C-4 position.

The accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle : Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst.

Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. libretexts.org This intermediate then undergoes transmetalation with the palladium complex. libretexts.org

The final step is reductive elimination from the palladium complex to yield the arylated alkyne product. libretexts.org This method is highly efficient for creating conjugated enyne and arylalkyne systems under generally mild conditions. wikipedia.orgnih.gov

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. organic-chemistry.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide. researchgate.net |

| Base | Et₃N, piperidine, DIPA | Deprotonates the terminal alkyne and neutralizes the hydrogen halide formed. organic-chemistry.org |

| Solvent | THF, DMF, Toluene | Provides the reaction medium. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and material science. wikipedia.org Using this compound as the substrate, various primary or secondary amines can be coupled at the C-4 position.

The catalytic cycle is similar to other palladium-catalyzed couplings and involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the aryl amine product and regenerate the catalyst. libretexts.orgwikipedia.org The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. beilstein-journals.org The presence of the electron-withdrawing nitro group on the aryl halide can be compatible with this reaction, although strong bases like KOtBu may sometimes interact with it. libretexts.org

| Component | Examples | Function |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. organic-chemistry.org |

| Ligand | BINAP, XPhos, dppf | Crucial for facilitating the reductive elimination step and stabilizing the catalyst. wikipedia.orgbeilstein-journals.org |

| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine to facilitate its coordination to the palladium center. beilstein-journals.org |

| Amine | Primary amines, secondary amines, anilines | The nitrogen source for the C-N bond formation. organic-chemistry.org |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used. |

Negishi and Stille Coupling Variants

The bromo substituent at the C4 position of this compound is amenable to palladium-catalyzed cross-coupling reactions, offering a powerful tool for the formation of carbon-carbon bonds. Among the various cross-coupling methodologies, Negishi and Stille couplings are notable for their versatility and functional group tolerance. While specific studies on the Negishi and Stille coupling of this compound are not extensively documented in the literature, the reactivity of the structurally similar compound, 1-bromo-4-nitrobenzene, provides significant insights into the expected chemical behavior. The electron-withdrawing nature of the nitro and azido groups is anticipated to enhance the electrophilicity of the carbon-bromine bond, thereby facilitating the oxidative addition step in the catalytic cycle of both Negishi and Stille reactions.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. acs.org This reaction is known for its high functional group tolerance and the ability to form C(sp2)-C(sp2), C(sp2)-C(sp3), and C(sp3)-C(sp3) bonds. acs.org

Detailed research on the Negishi coupling of 1-bromo-4-nitrobenzene demonstrates its successful application in forming biaryl structures. For instance, the coupling of 1-bromo-4-nitrobenzene with various organozinc reagents has been accomplished using palladium catalysts, often in combination with phosphine ligands. The choice of ligand is crucial and can significantly influence the reaction's efficiency.

A study on the palladium-catalyzed α-arylation of sulfones and sulfonamides utilized 4-bromo-1-nitrobenzene as a coupling partner. The reaction, employing a catalyst system generated from Pd(dba)2 and the bulky electron-rich phosphine ligand XPhos, with tmp·ZnCl·LiCl as the base, proceeded to give the desired product in high yield, demonstrating the feasibility of coupling with this electron-deficient aryl bromide.

Table 1: Exemplary Negishi Coupling of 1-Bromo-4-nitrobenzene with Aryl Methyl Sulfone

| Entry | Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | Phenyl methyl sulfone | Pd(dba)2 (5 mol%) | XPhos (5 mol%) | tmp·ZnCl·LiCl | THF | 25 | 89 |

Data inferred from studies on 1-bromo-4-nitrobenzene.

The reaction conditions are generally mild, and the high reactivity of organozinc reagents often allows for lower reaction temperatures compared to other cross-coupling reactions. For this compound, similar conditions are expected to be effective. The presence of the ortho-azido group is not anticipated to interfere with the catalytic cycle, as azides are generally stable under these conditions. However, steric hindrance from the ortho-azido group might necessitate slightly more forcing conditions or the use of sterically less demanding ligands to achieve optimal yields.

Stille Coupling

The Stille coupling reaction pairs an organotin reagent with an organic halide, catalyzed by a palladium complex. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, which makes them easy to handle.

The utility of the Stille coupling with electron-deficient aryl bromides like 1-bromo-4-nitrobenzene has been well-established. For example, the palladium-catalyzed Stille cross-coupling of 1-bromo-4-nitrobenzene with furan-2-yltributyltin has been reported to proceed efficiently using Pd(OAc)2 as the catalyst and 1,4-diazabicyclo[2.2.2]octane (Dabco) as a ligand. This reaction highlights the compatibility of the Stille coupling with nitro-substituted aryl bromides.

In a comparative study of Stille and Suzuki cross-coupling for the functionalization of diazocines, 1-bromo-4-nitrobenzene was successfully coupled with a stannylated diazocine derivative. The reaction, catalyzed by a system of Pd(OAc)2 and XPhos with CsF as an additive, afforded the coupled product in a high yield of 89%. nih.govacs.org This result further underscores the efficacy of the Stille reaction for such substrates.

Table 2: Selected Stille Coupling Reactions of 1-Bromo-4-nitrobenzene

| Entry | Aryl Halide | Organostannane | Catalyst | Ligand/Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | Furan-2-yltributyltin | Pd(OAc)2 | Dabco | DMF | 100 | High |

| 2 | 1-Bromo-4-nitrobenzene | Stannylated Diazocine | Pd(OAc)2 | XPhos / CsF | Dioxane | 80 | 89 nih.govacs.org |

Data inferred from studies on 1-bromo-4-nitrobenzene.

For this compound, the Stille coupling is expected to proceed under similar conditions. The combination of a palladium(0) source, such as Pd(PPh3)4 or one generated in situ from a Pd(II) precursor like Pd(OAc)2, and a suitable phosphine ligand would likely be effective. The reaction temperature may need to be optimized to balance reaction rate and potential side reactions, although the thermal stability of the azido group is generally sufficient for typical Stille coupling conditions. The choice of the organostannane reagent would allow for the introduction of a wide variety of substituents at the C4 position of the this compound core.

Influence and Reactivity of the Nitro Group in 2 Azido 4 Bromo 1 Nitrobenzene

Electronic Effects on Aromatic Ring Reactivity

The electronic influence of the nitro group is a combination of two primary effects: the inductive effect and the resonance effect. Both contribute to its powerful electron-withdrawing nature.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. reddit.com This property stems from both inductive and resonance effects.

Inductive Effect: The nitrogen atom of the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. colorado.edu This creates a strong dipole, pulling electron density away from the aromatic ring through the sigma (σ) bond framework. This effect is known as a negative inductive (-I) effect. solubilityofthings.com

Resonance Effect: The nitro group can also withdraw electron density from the aromatic ring through the pi (π) system via resonance (or mesomeric) effect (-M effect). quora.com The π electrons of the benzene (B151609) ring can be delocalized onto the nitro group, as depicted in the resonance structures below. This delocalization results in the development of partial positive charges at the ortho and para positions of the ring. acs.org

The combination of these two effects significantly reduces the electron density of the aromatic ring in 2-Azido-4-bromo-1-nitrobenzene (B6189096). reddit.comwikipedia.org An electron-poor aromatic ring is less attractive to electrophiles, which are electron-seeking species. Consequently, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution reactions, making them occur much more slowly compared to benzene itself. researchgate.netlkouniv.ac.in For instance, the rate of nitration of nitrobenzene (B124822) is about 10 million times slower than that of benzene. colorado.edulkouniv.ac.in

| Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma (σ) bond framework due to the high electronegativity of the nitro group. | Decreases electron density on the ring. |

| Resonance Effect (-M) | Delocalization of π-electrons from the aromatic ring onto the nitro group. | Decreases electron density, particularly at ortho and para positions. |

The potent electron-withdrawing nature of the nitro group also influences the acid-base properties of neighboring functional groups. In this compound, the nitro group is positioned ortho to the azido (B1232118) group (–N₃).

The azido group itself is the conjugate base of hydrazoic acid (HN₃) and is considered a weak base (the pKa of HN₃ is approximately 4.6). masterorganicchemistry.com The basicity arises from the lone pair of electrons on the terminal nitrogen atoms. However, the presence of the adjacent, strongly electron-withdrawing nitro group is expected to significantly decrease the basicity of the azido group. reddit.comcolorado.edu

The nitro group pulls electron density away from the azido group through the aromatic ring (via resonance) and through space (via the inductive effect). This withdrawal of electron density makes the lone pairs on the azido group less available for protonation, thereby reducing its basicity compared to an azido group on an unsubstituted or electron-rich aromatic ring. reddit.comlkouniv.ac.in While the azide (B81097) ion is a good nucleophile, its basicity is diminished in this context. masterorganicchemistry.com

Conversely, electron-withdrawing groups like nitro are known to increase the acidity of adjacent C-H bonds and phenolic hydroxyl groups. quora.comwikipedia.orgpearson.com For instance, the presence of a nitro group can significantly lower the pKa of a phenol. quora.com Although there is no traditional acidic proton on the azido group, the principle demonstrates the powerful electronic influence of the nitro substituent.

Role as a Directing Group in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. As established, the nitro group strongly deactivates the ring towards EAS. However, if a reaction is forced to occur, the nitro group acts as a meta-director. acs.orgwikipedia.org

This directing effect is a direct consequence of its electron-withdrawing resonance effect. The resonance structures for the intermediate carbocation (the Wheland intermediate or sigma complex) formed during electrophilic attack show that the positive charge is placed on the carbon atom bearing the nitro group when the attack occurs at the ortho or para positions. This is a highly unstable arrangement, as it places a positive charge adjacent to the already electron-deficient, positively charged nitrogen atom of the nitro group.

In contrast, when the electrophile attacks at the meta position, the resulting positive charge in the Wheland intermediate is not located on the carbon directly attached to the nitro group. acs.org While the meta position is still deactivated, it is less deactivated than the ortho and para positions. acs.org Therefore, electrophilic substitution on a nitro-substituted benzene ring, such as this compound, would preferentially occur at the position meta to the nitro group.

| Position of Electrophilic Attack | Stability of Intermediate | Reason |

|---|---|---|

| Ortho | Highly Unfavorable | Positive charge is placed on the carbon bonded to the electron-withdrawing NO₂ group. |

| Para | Highly Unfavorable | Positive charge is placed on the carbon bonded to the electron-withdrawing NO₂ group. |

| Meta | Less Unfavorable (Favored) | Positive charge is not placed on the carbon bonded to the NO₂ group, avoiding direct electrostatic repulsion. |

Role in Activating the Aromatic Ring for Nucleophilic Aromatic Substitution

While the nitro group deactivates the ring towards electrophiles, it has the opposite effect for nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing group, such as a nitro group, is often a prerequisite for the SNAr reaction to occur. This reaction involves a nucleophile attacking an aromatic ring and displacing a leaving group.

For the nitro group to be an effective activator for SNAr, it must be positioned ortho or para to the leaving group. In this compound, the nitro group is positioned ortho to the bromo substituent, which can act as a leaving group. This arrangement is ideal for activating the ring towards nucleophilic attack.

The mechanism for SNAr involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the bromine atom in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The aromaticity of the ring is restored as the leaving group (bromide ion) is expelled.

The activating role of the ortho-nitro group is crucial in the first, rate-determining step. It stabilizes the negatively charged Meisenheimer complex by delocalizing the negative charge through resonance. The negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction. This stabilization is not possible if the nitro group is meta to the leaving group. Therefore, the nitro group in this compound strongly facilitates the displacement of the bromine atom by various nucleophiles.

Integrated Reactivity and Tandem Processes Involving 2 Azido 4 Bromo 1 Nitrobenzene

Sequential Transformations of Multiple Functional Groups

The ability to address each functional group on the 2-azido-4-bromo-1-nitrobenzene (B6189096) ring independently is a cornerstone of its synthetic utility. The azide (B81097), bromo, and nitro groups each exhibit characteristic reactivities that can be triggered under specific conditions, often leaving the other two groups unaffected.

The azido (B1232118) group is prized for its participation in bioorthogonal chemistry and cycloaddition reactions. unibo.it It can readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable 1,2,3-triazole rings. mdpi.commdpi.com These "click" reactions are known for their high efficiency and tolerance of a wide range of functional groups. orientjchem.org Alternatively, the azide can be reduced to a primary amine via the Staudinger reaction using phosphines like triphenylphosphine (B44618), or by catalytic hydrogenation. mdpi.comnih.gov

The bromo group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. For instance, Sonogashira coupling with terminal alkynes, Suzuki coupling with boronic acids, and Buchwald-Hartwig amination can be performed at this position. beilstein-journals.org These reactions provide a powerful means to introduce diverse substituents onto the aromatic core.

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its most common transformation is reduction to an aniline (B41778), which can be achieved using various reagents such as zinc or tin in acidic media, or through catalytic hydrogenation. The resulting amino group is a key precursor for the synthesis of amides, sulfonamides, and various heterocyclic systems. researchgate.net

The distinct conditions required for these transformations allow for a planned, sequential approach to molecular elaboration. For example, a synthetic route could begin with a Sonogashira coupling at the bromine position, followed by a click reaction involving the azide group, and culminating in the reduction of the nitro group to an amine for subsequent derivatization. Research on related substituted 2-nitrophenyl azides has shown that they can be engaged in click reactions with various alkynes without affecting the nitro group. nih.gov Similarly, syntheses involving 4-bromo-1-nitrobenzene derivatives demonstrate that transformations can be carried out on other parts of the molecule while the bromo and nitro functionalities remain intact. acs.org

| Functional Group | Reaction Type | Typical Reagents & Conditions | Product Functional Group | Reference |

|---|---|---|---|---|

| Azide (-N₃) | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, CuSO₄, Sodium Ascorbate | 1,2,3-Triazole | mdpi.com |

| Azide (-N₃) | Staudinger Reduction | PPh₃, then H₂O | Amine (-NH₂) | mdpi.comnih.gov |

| Bromo (-Br) | Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl | mdpi.com |

| Bromo (-Br) | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | Alkynylarene | beilstein-journals.org |

| Nitro (-NO₂) | Reduction | Zn or Fe, HCl/AcOH; or H₂, Pd/C | Amine (-NH₂) | researchgate.net |

Cascade and Domino Reactions Incorporating Azide, Bromine, and Nitro Reactivity

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and efficient approach to building molecular complexity. acs.orgrsc.org While specific examples starting from this compound are not extensively documented, the combination of functional groups it possesses provides fertile ground for the design of such processes.

A hypothetical cascade could be initiated by the thermal or photochemical decomposition of the azide group to form a highly reactive nitrene. This nitrene could then undergo an intramolecular C-H insertion or cyclization, potentially involving a substituent introduced via the bromo group in a prior step.

Another possibility involves domino reactions that begin with the reduction of the nitro group. rsc.org For example, reduction to an amine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) displacing the bromine, could lead to the formation of phenazine-type structures, particularly if the molecule has been dimerized or coupled with another aromatic system. Tandem processes can be designed where an initial reaction, such as a Heck coupling at the bromine position, introduces a group that subsequently participates in a reaction with the azide or a derivative of the nitro group in a one-pot sequence. mdpi.com The development of such reactions often relies on careful selection of catalysts and conditions to orchestrate the desired sequence of events. rsc.org

Mechanistic Investigations of Reactions Involving 2 Azido 4 Bromo 1 Nitrobenzene

Reaction Kinetics and Rate-Determining Steps

In Metal-Catalyzed Nitrene Transfer: For titanium-catalyzed [2+2+1] pyrrole (B145914) synthesis using azides and alkynes, kinetic analysis reveals a complex interplay of equilibria involving the catalyst and reactants prior to the rate-determining step. In reactions with certain nitrene sources, the RDS can be the second alkyne insertion into a metallacycle intermediate or a subsequent reductive elimination step. semanticscholar.orgosti.gov For some ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), DFT calculations suggest that the reductive elimination step, which forms the final triazole product from a ruthenacycle intermediate, is rate-determining. organic-chemistry.org

In Azide-Alkyne Cycloadditions (Click Chemistry): The kinetics of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) have been extensively studied. For many CuAAC reactions, kinetic data indicates a second-order dependence on the copper(I) catalyst concentration, suggesting that dinuclear copper species are involved in the catalytically active complex. nih.govrsc.org The rate-determining step can vary depending on the specific alkyne substrate and reaction conditions. nih.govacs.org For many standard CuAAC reactions, the formation of the N–C single bond, involving the nucleophilic attack of the azide (B81097) onto the copper-acetylide complex, is considered the rate-limiting step. rsc.org However, under different conditions, steps such as acetylide formation or protonolysis of the copper-triazolide intermediate can become rate-limiting. nih.govnih.govacs.org

In contrast, the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition has a high activation barrier (around 25 kcal/mol), resulting in very low reaction rates at moderate temperatures. nih.gov This high energy barrier is the primary kinetic obstacle to the uncatalyzed reaction. organic-chemistry.org

Identification of Intermediates and Characterization of Transition States

The pathways of reactions involving 2-Azido-4-bromo-1-nitrobenzene (B6189096) are characterized by a series of transient intermediates and high-energy transition states.

Intermediates in Metal-Catalyzed Nitrene Transfer: A general pathway for metal-catalyzed nitrene transfer involves the initial reaction of the aryl azide with a low-valent metal catalyst. rsc.org This leads to the extrusion of dinitrogen (N₂) and the formation of a highly reactive metal-nitrene (or metal-imido) complex. rsc.orgnih.govnih.gov This metal-nitrene species is a key intermediate that transfers the nitrene group to a substrate. rsc.org In the context of titanium-catalyzed pyrrole synthesis from alkynes, proposed intermediates include an initial Ti-imido complex, which then undergoes a [2+2] cycloaddition with an alkyne to form an azatitanacyclobutene . semanticscholar.orgosti.gov This can then react with a second alkyne molecule to form a six-membered azatitanacyclohexadiene before reductive elimination. semanticscholar.orgosti.gov

Intermediates in Click Chemistry (CuAAC): The mechanism of CuAAC involves several key intermediates. The reaction is initiated by the formation of a copper(I)-acetylide from a terminal alkyne. nih.govnih.gov This is a crucial activation step. rsc.org The currently accepted mechanism involves a dinuclear copper acetylide complex. nih.govacs.org The azide then coordinates to this complex, leading to the formation of a six-membered copper-containing metallacycle (a cupracycle). organic-chemistry.org This intermediate subsequently collapses to a copper-triazolide species. acs.org The final product is released upon protonolysis of this intermediate, regenerating the active catalyst. acs.org

| Reaction Type | Key Intermediate(s) | Description |

|---|---|---|

| Metal-Catalyzed Nitrene Transfer | Metal-Nitrene (Imido) Complex | Formed after the azide reacts with the metal catalyst and extrudes N₂. Responsible for transferring the nitrene fragment. rsc.org |

| Ti-Catalyzed Pyrrole Synthesis | Azatitanacyclobutene | A four-membered ring containing Ti, N, and C, formed from the cycloaddition of an alkyne and a Ti-imido complex. semanticscholar.orgosti.gov |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-Acetylide | Formed from the reaction of the copper catalyst and a terminal alkyne; the activated alkyne species. nih.gov |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Six-membered Cupracycle | A metallacycle formed after the azide attacks the copper-acetylide complex. organic-chemistry.org |

Analysis of Stereochemical Outcomes and Regioselectivity

For reactions involving the azide group of this compound, regioselectivity is a critical consideration, particularly in cycloaddition reactions with unsymmetrical alkynes.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can theoretically produce two different constitutional isomers (regioisomers): the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole.

Thermal (Uncatalyzed) Cycloaddition: The uncatalyzed reaction, which requires high temperatures, generally exhibits poor regioselectivity. organic-chemistry.org It often produces a mixture of both the 1,4- and 1,5-regioisomers in nearly equal amounts because the frontier molecular orbital interactions governing the two possible orientations are energetically similar. nih.govnih.gov

Copper(I)-Catalyzed Cycloaddition (CuAAC): The introduction of a copper(I) catalyst dramatically alters the outcome. The CuAAC reaction is highly regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. nih.govmdpi.com This high selectivity is a hallmark of "click chemistry" and arises from the stepwise, copper-mediated mechanism which strongly favors one reaction pathway over the other. nih.govrsc.org

Ruthenium-Catalyzed Cycloaddition (RuAAC): In contrast to copper catalysis, certain ruthenium catalysts, such as those containing a Cp* ligand, direct the cycloaddition to favor the formation of the 1,5-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgmdpi.com The mechanism proceeds through a distinct ruthenacycle intermediate where the initial C-N bond forms between the terminal azide nitrogen and the more electronegative carbon of the alkyne, leading to the opposite regiochemical outcome compared to CuAAC. organic-chemistry.org

| Reaction Type | Catalyst | Typical Conditions | Major Regioisomer Product |

|---|---|---|---|

| Thermal Huisgen Cycloaddition | None | Elevated Temperature | Mixture of 1,4- and 1,5-isomers organic-chemistry.org |

| Copper-Catalyzed (CuAAC) | Cu(I) source | Room Temperature | 1,4-disubstituted isomer nih.gov |

| Ruthenium-Catalyzed (RuAAC) | [Cp*RuCl] complex | Room Temperature | 1,5-disubstituted isomer mdpi.com |

Mechanistic Pathways of Catalyzed Reactions

Metal-catalyzed nitrene transfer: The catalytic cycle for metal-mediated nitrene transfer from an aryl azide like this compound generally begins with the coordination of the azide to a reduced metal center [M]. rsc.org This is followed by the irreversible loss of dinitrogen gas (N₂), a thermodynamically favorable step, which generates a metal-nitrene (or imido) intermediate, formally oxidizing the metal center. rsc.org This reactive intermediate, [M=NR], then transfers the nitrene group [NR] to a substrate, such as an alkyne. rsc.orgnih.gov This transfer step forms the new product and regenerates the reduced metal catalyst [M], allowing it to re-enter the catalytic cycle. rsc.org The specific nature of the intermediates and the sequence of bond-forming events depend heavily on the metal used and the reaction substrates. semanticscholar.orgnih.gov

Click Chemistry mechanisms (CuAAC): The currently accepted mechanism for the Cu(I)-catalyzed azide-alkyne cycloaddition is a stepwise process that differs significantly from the concerted thermal reaction. rsc.orgrsc.org The catalytic cycle is believed to involve dinuclear copper species. nih.govwikipedia.org

Acetylide Formation: A terminal alkyne reacts with one or more copper(I) ions to form a copper-acetylide complex. This step increases the nucleophilicity of the alkyne's terminal carbon. nih.govnih.gov

Azide Coordination and Cyclization: The aryl azide coordinates to a copper center, positioning it for reaction. The terminal nitrogen of the azide then performs a nucleophilic attack on the activated alkyne carbon. This leads to a six-membered cupracycle intermediate. organic-chemistry.orgnih.gov

Ring Contraction/Reductive Elimination: The metallacycle intermediate undergoes rearrangement to form a more stable copper-triazolide species. acs.org

Protonolysis: The copper-triazolide is protonated (often by a proton from another alkyne molecule or the solvent), which releases the final 1,4-disubstituted 1,2,3-triazole product and regenerates the catalytically active copper-acetylide species, thus closing the catalytic cycle. acs.org

Advanced Applications in Complex Organic Molecule Synthesis

Construction of Polyfunctionalized Aromatic Systems as Advanced Building Blocks

The true synthetic power of 2-Azido-4-bromo-1-nitrobenzene (B6189096) lies in the orthogonal reactivity of its three functional groups. This allows it to be used as a versatile building block for the synthesis of polyfunctionalized aromatic systems. Each group can be addressed with a high degree of selectivity, enabling the sequential introduction of diverse molecular fragments.

Azido (B1232118) Group: Can be selectively reduced to an amine (e.g., using Staudinger reduction with PPh₃/H₂O or catalytic hydrogenation) or participate in [3+2] cycloadditions without affecting the bromo or nitro groups.

Nitro Group: Can be selectively reduced to an amine (e.g., using SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation), often leaving the azide (B81097) and bromo groups intact under controlled conditions.

Bromo Group: Is stable to the reactions that transform the azido and nitro groups but is readily activated for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination.

This differential reactivity allows for a programmed, multi-step synthesis. For instance, one could first perform a Suzuki coupling at the bromine position to introduce a new carbon-carbon bond, then reduce the nitro group to an amine and convert it into a different functional group via diazotization, and finally use the azide group in a cycloaddition reaction. This strategic, stepwise functionalization makes this compound a valuable scaffold for creating complex molecules with precisely controlled substitution patterns.

Development of Novel Synthetic Methodologies Leveraging Multifunctionality

The compound this compound is a versatile building block in organic synthesis due to the presence of three distinct functional groups—azide, bromo, and nitro—on a single aromatic scaffold. The unique electronic properties and orthogonal reactivity of these groups allow for the development of novel synthetic methodologies, particularly for the construction of complex heterocyclic systems through cascade or domino reactions.

The azido group is a key functional handle for introducing nitrogen atoms into a molecular framework. It is a well-established precursor for the synthesis of a wide array of nitrogen-containing heterocycles. mdpi.com Methodologies leveraging this group in this compound can be envisioned through several pathways:

Cycloaddition Reactions: The azide can readily participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles or triazolines, respectively. This "click chemistry" approach offers a highly efficient and chemoselective way to link the benzene (B151609) core to other molecular fragments.

Nitrene Formation: Thermal or photochemical decomposition of the azido group generates a highly reactive nitrene intermediate. This intermediate can undergo various intramolecular reactions, such as C-H insertion or cyclization with adjacent functional groups, to produce fused heterocyclic systems. For instance, if the bromo group is first substituted with a side chain containing a reactive site, the subsequent generation of the nitrene could lead to a novel intramolecular cyclization pathway.

Cascade Reactions: The azide can initiate a sequence of reactions, leading to significant increases in molecular complexity in a single synthetic operation. One-pot syntheses of substituted pyridines have been reported from 2-azido-2,4-dienoates through a cascade process involving a Staudinger-Meyer reaction, a Wolff rearrangement, an aza-Wittig reaction, and an electrocyclic ring-closure. nih.gov This highlights the potential for designing similar complex cascades starting from this compound.

The multifunctionality of the molecule allows for a programmed, sequential approach to synthesis. For example, the bromo group can be utilized first in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to introduce a new carbon or nitrogen substituent. Subsequently, the azide and nitro groups can be transformed to build additional complexity. The nitro group can be selectively reduced to an amine, which can then participate in cyclization reactions with the nearby azide or with a functional group introduced at the bromo position. This strategic, stepwise modification of the three functional groups provides a powerful platform for developing new synthetic routes to previously inaccessible molecular architectures.

| Reactant | Reagent/Condition | Product Type | Reaction Type |

| Organic Azides | Alkynes/Alkenes | Triazoles/Triazolines | [3+2] Cycloaddition |

| Organic Azides | Heat or Light (hν) | N-Heterocycles | Nitrene Formation/Insertion |

| 2-azido-2,4-dienoates | α-diazocarbonyl compounds, PPh₃ | Substituted Pyridines | Cascade Reaction |

| Aryl Bromides | Boronic Acids, Pd catalyst | Biaryls | Suzuki Coupling |

Applications as Precursors for Complex Molecular Architecture

The strategic placement of the bromo, azido, and nitro groups makes this compound an excellent precursor for the synthesis of complex molecular architectures. The bromo-nitroaromatic core serves as a rigid and modifiable scaffold upon which intricate structures can be assembled. The distinct reactivity of each functional group allows them to be addressed in a controlled, stepwise manner, which is a cornerstone of modern synthetic strategy.

A prime example of its utility is in the synthesis of elaborate molecules designed for specific applications, such as molecular probes or chelators. For instance, a related compound, 2-(2-Azido-1-(2-(2-bromoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzene, has been synthesized as a key intermediate in the construction of caged calcium compounds. acs.org In this synthesis, the bromo-nitroaromatic unit forms the core of the molecule. The synthetic sequence involves the initial introduction of an azido-alcohol side chain, followed by further functionalization. acs.org The azide is subsequently converted to a diamine by treatment with triphenylphosphine (B44618) followed by hydrolysis. acs.org This transformation demonstrates how the azide serves as a masked amino group, which can be revealed at the desired stage of the synthesis to build a more complex polyamino carboxylate chelating unit.

Furthermore, the bromo group on the aromatic ring is particularly valuable for building molecular complexity through carbon-carbon bond-forming reactions. It can readily participate in various palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling can be employed to attach new aryl or vinyl groups at this position, effectively extending the molecular framework. acs.org This capability is fundamental to constructing larger, conjugated systems or introducing sterically demanding substituents.

The general strategy often involves using the bromonitrobenzene core as the foundational piece. Research on the synthesis of 4-Bromo-1-nitrobenzene has explicitly identified it as a precursor for creating larger molecules like 4,4'-bis(aminophenoxy)biphenyl. nih.gov This underscores the role of bromonitroaromatic compounds as versatile starting materials. By analogy, this compound offers even greater synthetic potential, with the azide group providing an additional, orthogonally reactive site for elaboration into nitrogen-containing structures or for linking to other molecules.

| Precursor Compound | Key Transformation | Resulting Structure/Application |

| 2-(2-Azido-1-(...))ethyl)-4-bromo-1-nitrobenzene | Azide reduction to amine | Precursor for EGTA-based calcium chelator |

| Bromonitrobenzene derivative | Suzuki-Miyaura coupling | Attachment of new aryl groups to extend molecular architecture |

| 4-Bromo-1-nitrobenzene | Multi-step synthesis | Precursor for 4,4'-bis(aminophenoxy)biphenyl |

Theoretical and Computational Studies of 2 Azido 4 Bromo 1 Nitrobenzene and Its Derivatives

Electronic Structure and Molecular Orbital Analysis

A foundational aspect of understanding any molecule is the characterization of its electronic structure. For 2-Azido-4-bromo-1-nitrobenzene (B6189096), this would involve quantum mechanical calculations to determine the distribution of electrons within the molecule and the energies and shapes of its molecular orbitals. Such an analysis would reveal how the azido (B1232118) (-N₃), bromo (-Br), and nitro (-NO₂) substituents influence the electron density of the benzene (B151609) ring.

Key parameters that would be investigated include:

Electron Density Distribution: Mapping the electron density surface would identify regions of high and low electron density, crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, indicating regions of positive and negative potential that guide intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into the bonding and electronic delocalization within the molecule, quantifying the interactions between filled and unfilled orbitals.

A study on various nitro and azido derivatives of benzene has demonstrated the utility of the B3LYP/6-31G* level of density functional theory in optimizing geometries and understanding the fundamental electronic properties of such compounds. epa.govsioc-journal.cn

Density Functional Theory (DFT) Calculations for Reactivity and Selectivity

Density Functional Theory (DFT) is a versatile computational method for predicting the reactivity and selectivity of chemical reactions. For this compound, DFT calculations would be invaluable in predicting its behavior in various chemical transformations.

Energy Profiles of Reaction Pathways

By mapping the potential energy surface, DFT calculations can elucidate the mechanisms of reactions involving this compound. This would involve:

Transition State Searching: Identifying the transition state structures and their corresponding activation energies for potential reactions, such as thermal decomposition or cycloaddition reactions of the azide (B81097) group.

Reaction Enthalpy and Gibbs Free Energy Calculations: Determining the thermodynamics of reactions to predict their feasibility and spontaneity.

For instance, studies on related azido and nitro compounds have used DFT to calculate bond dissociation energies (BDE) and activation energies (Ea) for pyrolysis processes, revealing how adjacent functional groups can significantly influence molecular stability. epa.govsioc-journal.cn

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for explaining chemical reactivity. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Orbital Symmetry and Overlap: The symmetry and spatial distribution of the HOMO and LUMO would be analyzed to predict the regioselectivity and stereoselectivity of reactions, such as pericyclic reactions.

Computational Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies, and electronic transitions)

Computational methods can predict various spectroscopic properties, which are essential for the characterization and identification of this compound.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts would be a powerful tool to aid in the structural elucidation of this compound and its derivatives. Comparing calculated shifts with experimental data for related compounds, such as bromobenzene (B47551) and 4-bromobenzophenone, can help validate the computational methodology. stackexchange.com

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra would predict the vibrational modes of the molecule. This information is crucial for identifying characteristic functional group frequencies and can be compared with experimental spectroscopic data to confirm the molecular structure.

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions and the color of the compound.

Conformational Analysis and Energetics of Molecular Structures

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties.

Rotational Barriers: Computational studies would be necessary to determine the rotational barriers around the C-N bonds of the azido and nitro groups. This would reveal the preferred orientation of these substituents relative to the benzene ring. Studies on nitrobenzene (B124822) have explored these rotational energy barriers in detail. researchgate.net

Potential Energy Surface Scanning: A systematic scan of the potential energy surface by varying key dihedral angles would identify the global minimum energy conformation and other low-energy conformers.

Energetics of Isomers: The relative energies of different structural isomers of azido-bromo-nitrobenzene could be calculated to determine their relative stabilities.

While experimental data on the crystal structure of related compounds like 4-Bromo-1-nitrobenzene exists, providing a planar conformation for the nitrobenzene moiety, similar experimental or computational data for this compound is currently lacking. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-azido-4-bromo-1-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) of a bromo-nitrobenzene precursor with sodium azide. Key variables include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature (60–100°C accelerates substitution), and catalyst use (e.g., Cu(I) salts for regioselectivity) . Side reactions (e.g., reduction of nitro groups) must be mitigated by optimizing stoichiometry and reaction time.

Q. How can spectroscopic techniques (e.g., NMR, IR) reliably characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and substituent effects (electron-withdrawing nitro groups deshield adjacent protons).

- IR : Confirm azide presence via asymmetric N₃ stretch (~2100–2150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ for asymmetric NO₂ stretch).

- Mass Spectrometry : Molecular ion peaks (m/z ~257 for C₆H₃BrN₄O₂) and fragmentation patterns (e.g., loss of N₂ from azide) validate structure .

Q. What are the key safety considerations when handling this compound?

- Methodological Answer :

- Azide Stability : Avoid shock, friction, or heat to prevent explosive decomposition. Store in inert solvents (e.g., THF) at –20°C.

- Toxicity : Use PPE (gloves, goggles) and work in a fume hood due to potential release of toxic HN₃ gas.

- Waste Disposal : Neutralize azides with NaNO₂/HCl before disposal .

Advanced Research Questions

Q. How do electronic effects of substituents (azido, nitro, bromo) influence the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- Click Chemistry : The azide group undergoes strain-promoted or Cu(I)-catalyzed cycloaddition with alkynes. The electron-withdrawing nitro group activates the azide for faster reaction but may sterically hinder regioselectivity.

- Substituent Effects : Bromine at position 4 provides a handle for cross-coupling (e.g., Suzuki), while nitro at position 1 directs electrophilic substitution .

Q. What computational methods are effective in predicting the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- DFT Calculations : Model bond dissociation energies (BDEs) of N₃–C and Br–C bonds to identify weak points.

- Kinetic Analysis : Use Arrhenius parameters from DSC/TGA data to predict decomposition thresholds.

- MD Simulations : Study intermolecular interactions (e.g., π-π stacking) that stabilize the solid state .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

- Methodological Answer :

- SHELX Refinement : Use high-resolution X-ray data to refine bond lengths/angles (e.g., N₃–C vs. Br–C distances).

- Disorder Modeling : Address discrepancies in nitro/azide orientations via partial occupancy refinement.

- Validation Tools : Cross-check with CIF validation reports (e.g., PLATON) to ensure geometric accuracy .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reaction progress in real time via inline FTIR or Raman spectroscopy.

- Quality Control : Implement HPLC purity checks (>98%) and elemental analysis (C, H, N ±0.3%).

- Scale-Up Protocols : Optimize mixing efficiency and cooling rates to suppress side reactions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the bioorthogonal reactivity of this compound in cellular environments?

- Methodological Answer :

- Control Experiments : Compare reaction rates in PBS vs. cell lysate to assess interference from thiols or nucleophiles.

- LC-MS/MS Validation : Track azide consumption and triazole formation quantitatively.

- pH Dependence : Test reactivity across physiological pH (4–8) to identify optimal conditions .

Q. Why do some studies report poor regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Evaluate Pd(0)/Pd(II) systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) for bromine selectivity over azide interference.

- Solvent Effects : Use DMF for polar pathways vs. toluene for radical mechanisms.

- Additives : Additives like K₂CO₃ may deprotonate azide, altering electronic effects .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.